molecular formula C16H23NO4 B13081336 Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate

Cat. No.: B13081336
M. Wt: 293.36 g/mol
InChI Key: HXLFDCZWLXNZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a benzoate ester group, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.

    Esterification: The benzoic acid derivative is esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl benzoate ester.

    Coupling Reaction: The protected amino group is then coupled with the benzoate ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding benzoic acid derivative.

    Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in water.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Benzoic acid derivative.

    Deprotection: Free amine.

    Substitution: Substituted benzoate derivatives.

Scientific Research Applications

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)thiazole-4-carboxylate: Contains a thiazole ring instead of a benzene ring.

    2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

Ethyl 2-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17_{17}H25_{25}N1_{1}O4_{4}
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 1477565-16-4

The compound features a benzoate moiety, which is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The presence of the tert-butoxycarbonyl (Boc) group suggests potential for selective reactivity in biochemical environments, particularly in enzymatic pathways.

  • Nucleophilic Attack : The amine group in the structure allows for nucleophilic attack on electrophilic centers in proteins or enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Hydrophobic Interactions : The benzoate moiety enhances hydrophobic interactions with lipid membranes, which may facilitate cellular uptake and bioactivity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Research has shown that derivatives of this compound may possess anticancer properties. For instance, a study demonstrated that related benzoate derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Activity : In a comparative study, this compound was tested against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Pseudomonas aeruginosa10
  • Anticancer Efficacy : A recent investigation into the cytotoxic effects of related compounds on HeLa cells revealed that concentrations exceeding 20 µM resulted in a 50% reduction in cell viability, suggesting potential as an anticancer agent.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate

InChI

InChI=1S/C16H23NO4/c1-6-20-14(18)13-10-8-7-9-12(13)11-17(5)15(19)21-16(2,3)4/h7-10H,6,11H2,1-5H3

InChI Key

HXLFDCZWLXNZDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CN(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.